molecular formula C50H94O10 B12676401 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate CAS No. 97467-64-6

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate

Cat. No.: B12676401
CAS No.: 97467-64-6
M. Wt: 855.3 g/mol
InChI Key: PCQFPTYKFOPQLP-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is a complex organic compound belonging to the class of dialkyl ethers It is characterized by its unique structure, which includes multiple ether linkages and oleate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane with oleic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oleate groups into saturated fatty acid derivatives.

    Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether linkages.

    Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid metabolism.

    Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and oleate groups allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxaicosane: A related compound with similar ether linkages but lacking the oleate groups.

    3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains hydroxyl groups instead of oleate groups.

    3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine: Features amine groups in place of oleate groups.

Uniqueness

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is unique due to its combination of ether linkages and oleate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophilic and hydrophobic interactions are required.

Properties

CAS No.

97467-64-6

Molecular Formula

C50H94O10

Molecular Weight

855.3 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C50H94O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-48H2,1-2H3/b19-17-,20-18-

InChI Key

PCQFPTYKFOPQLP-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.